
1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol
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Overview
Description
1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a propen-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxynaphthalene.
Alkylation: The naphthalene derivative undergoes alkylation with propen-1-ol under basic conditions to introduce the propen-1-ol side chain.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Esterification Reactions
The allylic alcohol undergoes esterification under acidic conditions. For example, reaction with acetic acid in the presence of sulfuric acid yields the corresponding acetate derivative:
This compound+CH3COOHH2SO41-(4-Methoxynaphthalen-1-yl)prop-2-en-1-yl acetate+H2O
This reaction is typically monitored via TLC (ethyl acetate/hexane, 3:7) and achieves yields of 70–90% after purification by column chromatography.
Oxidation to Ketone
Oxidation of the allylic alcohol to a ketone is achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction proceeds as follows:
This compoundKMnO4/H2SO41-(4-Methoxynaphthalen-1-yl)prop-2-en-1-one+H2O
The ketone derivative is isolated in 65–80% yield and characterized by NMR and IR spectroscopy .
Cyclization Reactions
Under oxidative conditions, the compound participates in intramolecular cyclization. For instance, treatment with lead(IV) acetate (LTA) in tetrahydrofuran (THF) facilitates the formation of fused oxazine or isoxazole derivatives:
This compoundLTA/THFnaphtho[1,8-de][1][2]oxazin-4-ol+byproducts
This reaction highlights the compound’s utility in synthesizing heterocyclic scaffolds .
Nucleophilic Substitution
The hydroxyl group undergoes substitution reactions with nucleophiles such as halides or amines. For example, reaction with thionyl chloride (SOCl₂) converts the alcohol to a chloride:
This compound+SOCl2→1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-yl chloride+HCl+SO2
The chloride derivative serves as an intermediate for further functionalization.
Diels-Alder Reactions
The conjugated double bond in the allylic alcohol acts as a dienophile in [4+2] cycloadditions. Reacting with dienes like 1,3-butadiene yields bicyclic adducts:
This compound+diene→bicyclic product
These reactions are conducted in dichloromethane at 0–25°C, with yields up to 85% after recrystallization .
Comparative Reaction Data
Interaction with Biological Targets
Though not a direct chemical reaction, the compound’s allylic alcohol moiety enables hydrogen bonding with biological macromolecules. Studies suggest potential inhibition of cytochrome P450 enzymes, impacting drug metabolism pathways .
Solvent-Dependent Isomerization
In polar aprotic solvents like dimethyl sulfoxide (DMSO), the compound undergoes isomerization to a nitrile oxide intermediate, which participates in 1,3-dipolar cycloadditions with dipolarophiles (e.g., alkynes or alkenes) .
Key Research Findings
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Synthetic Utility : The compound’s versatility is demonstrated in multi-step syntheses of bioactive heterocycles, including isoxazoles and oxazines .
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Stability : The allylic alcohol is stable under inert atmospheres but prone to oxidation in acidic or aerobic conditions.
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Stereochemical Outcomes : Reactions involving the double bond (e.g., Diels-Alder) exhibit moderate stereoselectivity, favoring endo transition states .
Scientific Research Applications
1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in inflammation or oxidative stress.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-propen-1-ol: This compound has a similar structure but with a phenyl ring instead of a naphthalene ring.
1-(2-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol: Another similar compound with an ethoxy group and a phenyl ring.
Uniqueness: 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its phenyl analogs
Biological Activity
1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol, commonly known as a methoxychalcone, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The structure of this compound features an extended conjugated system typical of chalcones, which enhances its interaction with biological targets. The presence of the methoxy group is significant as it influences the compound's solubility and biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of methoxychalcones, including this compound. These compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:
Mechanisms of Action:
- Induction of Apoptosis: Methoxychalcones have been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins. For instance, studies indicate that these compounds can promote mitochondrial dysfunction leading to cell death .
- Inhibition of Cell Proliferation: The compound has demonstrated significant inhibitory effects on the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values often reported in the micromolar range .
Case Study:
A recent study evaluated the anticancer effects of various chalcone derivatives, including this compound. The findings revealed that this compound inhibited growth in several cancer cell lines with notable selectivity towards breast and colon cancers. The study provided data showing that the compound's effectiveness was linked to its ability to modulate apoptotic pathways and inhibit angiogenesis .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens:
Antibacterial Effects:
Research has shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antifungal Properties:
The antifungal activity has also been documented, indicating efficacy against common fungal strains. This property is particularly valuable in developing new antifungal agents amid rising resistance to existing treatments .
Summary Table of Biological Activities
Biological Activity | Effectiveness (IC50 or MIC) | Target Organisms/Cell Lines |
---|---|---|
Anticancer | ~10 µM (varies by cell line) | MCF-7, HCT116 |
Antibacterial | MIC ~ 20 µg/mL | E. coli, S. aureus |
Antifungal | MIC ~ 15 µg/mL | Candida albicans |
Properties
CAS No. |
85328-81-0 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C14H14O2/c1-3-13(15)11-8-9-14(16-2)12-7-5-4-6-10(11)12/h3-9,13,15H,1H2,2H3 |
InChI Key |
HOTSSYYFIDRJMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(C=C)O |
Origin of Product |
United States |
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